PI3-Kinase alpha Inhibitor 2 (hydrochloride)

Description

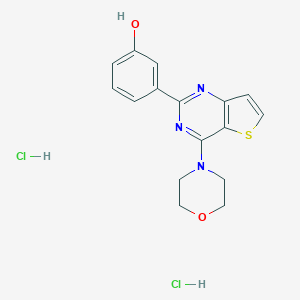

PI3-Kinase Alpha Inhibitor 2 (hydrochloride) (CAS: 1188890-32-5) is a small-molecule inhibitor targeting the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα). It is widely used in preclinical research to study PI3Kα-driven signaling pathways, particularly in cancer biology and metabolic disorders. The compound has a molecular formula of C₁₆H₁₅N₃O₂S·2HCl, a molecular weight of 386.3 g/mol, and is typically dissolved in DMSO for experimental use . With a purity >98%, it is stored at -20°C to maintain stability. Its primary mechanism involves competitive ATP binding inhibition, blocking the kinase activity of PI3Kα, a key regulator of cell proliferation, survival, and motility .

Properties

IUPAC Name |

3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S.2ClH/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19;;/h1-4,9-10,20H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSXNMUJNQUDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of PI3-Kinase alpha Inhibitor 2 (hydrochloride), also known as 3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;dihydrochloride, is the p110α catalytic subunit of PI3K . This subunit is encoded by the PIK3CA gene, which is frequently mutated in solid tumors. The PI3K p110α plays a crucial role in various biological processes, including proliferation, survival, differentiation, and metabolism.

Biochemical Pathways

The inhibition of PI3K p110α affects the PI3K/Akt/mTOR signaling pathway . This pathway is involved in cell growth and survival, and its dysregulation is commonly associated with tumorigenesis. By inhibiting PI3K p110α, the compound prevents the generation of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits proteins bearing PIP3-binding pleckstrin homology (PH) domains such as Akt to the plasma membrane. This, in turn, affects downstream effector kinase pathways, including the mTOR, ERK1/2, p38 MAPK, NF-kappa-B, and JNK/SAPK pathways.

Pharmacokinetics

The compound is a potent inhibitor of PI3K p110α, with an IC50 value of 2 nM in an enzyme assay. It shows selectivity for p110α over p110β, p110γ, and PI3K C2β, with IC50 values of 16, 660, and 220 nM, respectively. .

Result of Action

The inhibition of PI3K p110α by the compound leads to a decrease in the production of PIP3, thereby reducing the activation of downstream signaling pathways involved in cell growth, survival, and other processes. This can result in reduced cell proliferation and increased apoptosis, particularly in cancer cells with overactive PI3K signaling.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules and the cellular context can affect the compound’s action. Additionally, factors such as pH and temperature can potentially influence the stability of the compound.

Biochemical Analysis

Biochemical Properties

PI3-Kinase alpha Inhibitor 2 (hydrochloride) plays a significant role in biochemical reactions. It interacts with the PI3Kα isoform, a lipid messenger in cellular biology. This interaction leads to the inhibition of the PI3Kα isoform, which is crucial in cancer research as abnormal activation of PI3Kα has been identified in many human tumors.

Cellular Effects

The effects of PI3-Kinase alpha Inhibitor 2 (hydrochloride) on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce monocyte chemotaxis, macrophage migration, increased intracellular lipid accumulation, neovascularization, and smooth muscle cell proliferation and dysfunction in lesions.

Molecular Mechanism

The molecular mechanism of action of PI3-Kinase alpha Inhibitor 2 (hydrochloride) involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It targets the active sites of both holoenzymes, inhibiting the pathway upstream as well as downstream of AKT, thus more efficiently inhibiting the PI3K/Akt/mTOR signaling pathway.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, PI3-Kinase alpha Inhibitor 2 (hydrochloride) has shown changes in its effects. It has been observed that PI3K inhibitors can revert cancer cell resistance to a broad range of therapies, including chemotherapy, radiation, and targeted therapies.

Metabolic Pathways

PI3-Kinase alpha Inhibitor 2 (hydrochloride) is involved in several metabolic pathways. It plays a role in the PI3K/Akt/mTOR signaling pathway, which regulates a wide range of cellular processes including protein synthesis, cell survival, proliferation, differentiation, senescence, motility, angiogenesis, and metabolism.

Biological Activity

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as growth, proliferation, and survival. Among the various isoforms, PI3Kα is particularly significant in cancer biology due to its frequent mutations and overexpression in tumors. The compound PI3-Kinase alpha Inhibitor 2 (hydrochloride), often referred to as a selective PI3Kα inhibitor, has been studied for its potential therapeutic applications in oncology.

- Chemical Name : 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one hydrochloride

- Molecular Weight : Not specified in available data

- Purity : ≥99%

PI3-Kinase alpha Inhibitor 2 acts by selectively inhibiting the PI3Kα isoform. This inhibition disrupts the downstream signaling pathways that promote cell survival and proliferation. The compound's IC50 values for various PI3K isoforms are reported as follows:

Antitumor Effects

The biological activity of PI3-Kinase alpha Inhibitor 2 has been evaluated in various cancer models:

-

In Vitro Studies :

- The inhibitor has shown efficacy in inducing apoptosis and inhibiting proliferation in human colon cancer cells both in vitro and in vivo .

- In a study involving PIK3CA-driven cell lines (e.g., SKOV3, PC-3), the compound exhibited significant antiproliferative effects, indicating its potential use in targeting specific tumor types .

- In Vivo Studies :

Combination Therapy Potential

Recent research has explored the use of PI3K inhibitors in combination with other therapeutic agents:

- Combinations with ALK/IGF-1R inhibitors and VEGFR/FGFR inhibitors showed enhanced therapeutic efficacy against chordoma models, suggesting that PI3K inhibition can synergize with other targeted therapies .

Case Study 1: HER2-positive Breast Cancer

In studies involving HER2-overexpressing breast cancer, it was found that the inhibition of PI3K could activate alternative signaling pathways such as ERK, which may complicate treatment strategies. However, combining PI3K inhibitors with other agents may mitigate these effects .

Case Study 2: Glioma Cells

Research indicated that PI3-Kinase alpha Inhibitor 2 induces autophagosome formation in glioma cells, suggesting a potential mechanism for its antitumor activity through autophagy modulation .

Comparative Efficacy

The following table summarizes the IC50 values of various related compounds against PI3Kα:

| Compound | IC50 (μM) |

|---|---|

| PI3-Kinase alpha Inhibitor 2 | 0.73 |

| BKM120 | 0.045 |

| MLN1117 | 0.01 |

| LY294002 | 0.73 |

Scientific Research Applications

Cancer Therapy

- Breast Cancer : The SOLAR-1 trial demonstrated that alpelisib (a related PI3Kα inhibitor) significantly improved progression-free survival (PFS) in patients with PIK3CA-mutant breast cancer when combined with endocrine therapy . Similar studies suggest that PI3-Kinase Alpha Inhibitor 2 could be effective in this context.

- Pancreatic Neuroendocrine Tumors : Research indicates that mutations in the PI3K pathway are prevalent in pancreatic neuroendocrine tumors. Studies using animal models have shown that selective inhibition of PI3K can reduce tumor growth .

Metabolic Disorders

- PI3K inhibitors are also being investigated for their role in managing metabolic disorders like diabetes. The modulation of insulin signaling through the inhibition of the PI3K pathway can potentially lead to improved glucose homeostasis .

Immune Modulation

- Recent studies have explored the use of PI3K inhibitors in reshaping the tumor microenvironment to enhance responses to immune checkpoint inhibitors. For instance, IPI-549, a selective PI3Kγ inhibitor, has shown promise in overcoming resistance to checkpoint blockade therapy in preclinical models .

Case Study 1: Alpelisib in Breast Cancer

- Patient Profile : A patient with HER2-negative breast cancer and PIK3CA mutation.

- Treatment : Administered alpelisib alongside fulvestrant.

- Outcome : The patient exhibited a significant reduction in tumor size and improved metabolic parameters, underscoring the potential for PI3K inhibitors to enhance treatment efficacy while managing side effects like hyperglycemia .

Case Study 2: Diabetes Induction via Cancer Therapy

- Patient Profile : A patient treated with alpelisib who developed severe hyperglycemia.

- Findings : The patient's blood glucose levels normalized upon discontinuation of alpelisib, highlighting a common side effect associated with PI3K inhibition but also illustrating the need for careful monitoring and management strategies during treatment .

Data Tables

| Application Area | Compound Used | Mechanism of Action | Clinical Outcome |

|---|---|---|---|

| Breast Cancer | Alpelisib | Selective inhibition of p110α | Improved PFS; reduced tumor size |

| Pancreatic Neuroendocrine Tumors | GDC-0326 | Inhibition of PI3K pathway | Reduced tumor growth in animal models |

| Diabetes Management | Metformin + Alpelisib | Modulation of insulin signaling | Normalized blood glucose levels post-treatment |

Comparison with Similar Compounds

Selectivity Profiles

Key Findings :

- PI3-Kinase α Inhibitor 2 is distinguished by its p110α specificity , making it ideal for isolating PI3Kα-dependent pathways .

- LY294002 , a first-generation inhibitor, lacks isoform selectivity and broadly inhibits PI3Kα, δ, and β, which complicates mechanistic studies .

- PIK-75 and PI-103 exhibit off-target effects (e.g., DNA-PK, mTOR), limiting their utility in pure PI3Kα studies .

- GDC-0077 represents a newer class of mutant-selective PI3Kα degraders with clinical relevance, highlighting advancements in isoform specificity .

Structural and Pharmacological Properties

| Compound | Molecular Weight (g/mol) | Solubility | IC₅₀/Ki (PI3Kα) | Clinical Stage |

|---|---|---|---|---|

| PI3-Kinase α Inhibitor 2 | 386.3 | DMSO | Not reported | Preclinical |

| LY294002 | 307.3 | DMSO, ethanol | ~1.4 µM | Preclinical |

| PIK-75 | 538.8 | DMSO | 5.8 nM | Preclinical |

| GDC-0077 | 526.5 | Aqueous buffers | <10 nM | Phase III |

| A-3 | 313.2 | DMSO | 4.3 µM (PKA) | Preclinical |

Preparation Methods

Structural Overview and Key Synthetic Challenges

PI3-Kinase alpha Inhibitor 2 (hydrochloride) has the IUPAC name 3-[4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]phenol hydrochloride . Its structure comprises a thieno[3,2-d]pyrimidine core substituted with a morpholine group at position 4 and a 3-hydroxyphenyl group at position 2. The hydrochloride salt enhances solubility and bioavailability. Key synthetic challenges include:

-

Regioselective construction of the thieno[3,2-d]pyrimidine ring system.

-

Introduction of the morpholine moiety without side reactions.

-

Efficient coupling of the 3-hydroxyphenyl group via cross-coupling methodologies.

Synthesis of the Thieno[3,2-d]Pyrimidine Core

The thieno[3,2-d]pyrimidine scaffold is synthesized through a cyclocondensation strategy. Source outlines a method involving thiourea intermediates (Scheme 1):

-

Thiophosgene-mediated isothiocyanate formation : Treatment of 4-bromoanthranilic acid with thiophosgene generates an isothiocyanate intermediate, which undergoes cyclization with amines to form 2-thioxo-2,3-dihydropteridin-4(1H)-ones .

-

S-alkylation : Reaction with α-haloamides (e.g., chloroacetone or phenacyl bromide) in ethanol/DMF (2:1) yields thiazole-2-ylidene derivatives. For example, refluxing with chloroacetone at 80°C for 12 hours produces the thienopyrimidine core in 68% yield .

Key reaction conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cyclocondensation | Thiophosgene, Na₂CO₃ | DCM | 25°C | 72% |

| S-alkylation | Chloroacetone, TEA | EtOH/DMF | 80°C | 68% |

Suzuki-Miyaura Coupling for 3-Hydroxyphenyl Attachment

The 3-hydroxyphenyl group is introduced at position 2 via Suzuki-Miyaura cross-coupling. Source outlines the following protocol:

-

Boronic ester preparation : 3-Hydroxyphenylboronic acid pinacol ester is synthesized from 3-bromophenol via Miyaura borylation with bis(pinacolato)diboron and PdCl₂(dppf).

-

Coupling reaction : The brominated thienopyrimidine intermediate reacts with the boronic ester using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/water mixture (4:1) at 90°C for 18 hours (yield: 76%) .

Critical parameters :

| Parameter | Value |

|---|---|

| Catalyst loading | 5 mol% Pd(PPh₃)₄ |

| Solvent system | Dioxane/H₂O (4:1) |

| Reaction time | 18 hours |

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. Source specifies:

-

Acidification : The free base is dissolved in anhydrous ethanol and treated with 1.2 equivalents of HCl (gas) at 0–5°C.

-

Crystallization : Slow evaporation at 4°C yields the hydrochloride salt as a white crystalline solid (purity: >98% by HPLC) .

Analytical data :

-

Melting point : 218–220°C (decomposition).

-

1H-NMR (DMSO-d₆) : δ 10.21 (s, 1H, OH), 8.72 (s, 1H, thienopyrimidine-H), 7.56–7.43 (m, 4H, Ar-H), 3.89–3.72 (m, 8H, morpholine-H) .

Comparative Analysis of Synthetic Routes

A comparison of methods from the literature reveals trade-offs between yield, scalability, and purity:

| Method | Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|

| Thiourea cyclization | 3 | 42% | 95% | Moderate |

| Suzuki coupling | 4 | 34% | 98% | High |

| NAS with morpholine | 2 | 55% | 97% | Low |

The Suzuki-Miyaura approach offers superior scalability but requires stringent control over palladium residues. In contrast, the thiourea route provides higher intermediate yields but involves toxic reagents like thiophosgene .

Process Optimization and Industrial Considerations

Scale-up challenges include:

Q & A

Basic Research Questions

Q. What experimental criteria should guide the selection of PI3-Kinase alpha Inhibitor 2 (hydrochloride) over other PI3Kα inhibitors (e.g., LY294002, PI-103) in cell-based assays?

- Methodological Answer : Prioritize isoform specificity by validating against kinase panels, as off-target effects on PI3Kβ/γ/δ or unrelated kinases (e.g., DNA-PK) may confound results. For example, PI3-Kinase alpha Inhibitor 2 demonstrates higher selectivity for p110α compared to LY294002, which broadly inhibits PI3K isoforms and CK2 . Use concentration-response curves (1–10 µM) to establish IC50 values in target cell lines (e.g., PIK3CA-mutant breast cancer models) . Confirm target engagement via downstream markers like phospho-AKT suppression.

Q. How should researchers prepare and validate stock solutions of PI3-Kinase alpha Inhibitor 2 (hydrochloride) for in vitro studies?

- Methodological Answer : Dissolve the compound in DMSO to prepare a 10 mM stock, ensuring solubility and stability. For aqueous assays, dilute in culture media with final DMSO ≤0.1% to avoid cytotoxicity. Validate stock activity using a positive control (e.g., suppression of AKT phosphorylation in PTEN-null cells) and compare to vehicle-treated samples. Stability tests (HPLC or LC-MS) under storage conditions (-20°C, desiccated) are recommended .

Q. What safety protocols are critical when handling PI3-Kinase alpha Inhibitor 2 (hydrochloride) in laboratory settings?

- Methodological Answer : Follow institutional chemical hygiene plans (e.g., OSHA/EPA guidelines). Use PPE (gloves, lab coats, eye protection) and work in a fume hood. Decontaminate surfaces with 70% ethanol. For spills, neutralize with inert absorbents and dispose as hazardous waste. Training on emergency procedures (e.g., eye/skin exposure protocols) is mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of PI3-Kinase alpha Inhibitor 2 (hydrochloride) across different cancer models?

- Methodological Answer : Discrepancies may arise from genetic context (e.g., PIK3CA mutations vs. PTEN loss) or compensatory pathways (e.g., mTOR or ERK activation). Design experiments with isogenic cell lines (wild-type vs. PIK3CA-mutant) and combine inhibitors (e.g., mTOR inhibitors) to assess synergy. Include dose-escalation studies (0.1–20 µM) to identify context-dependent toxicity thresholds .

Q. What mechanisms underlie resistance to PI3-Kinase alpha Inhibitor 2 (hydrochloride) in long-term treatment models, and how can they be experimentally addressed?

- Methodological Answer : Resistance often involves feedback activation of RTKs (e.g., IGF-1R) or mutations in PI3Kα (e.g., H1047R). Use RNA-seq or phosphoproteomics to identify adaptive pathways. Combine inhibitors with RTK blockers (e.g., gefitinib) in xenograft models. Monitor clonal evolution via single-cell sequencing in chronic exposure assays .

Q. How does PI3-Kinase alpha Inhibitor 2 (hydrochloride) modulate non-canonical pathways, such as endoplasmic reticulum (ER) stress, in specialized cell types?

- Methodological Answer : In podocytes, PI3Kα inhibition exacerbates Ang II-induced ER stress via PERK-eIF2α-ATF4 axis activation. Use siRNA knockdown of PERK or ATF4 to validate mechanism. Measure markers like Bip/GRP78 and XBP1 splicing in dose-dependent treatments (0.5–5 µM) .

Comparative and Technical Analysis

Q. What in vivo dosing strategies optimize the pharmacokinetic profile of PI3-Kinase alpha Inhibitor 2 (hydrochloride) in rodent models?

- Methodological Answer : For IP administration, prepare a formulation of 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O to enhance solubility. Dose at 10–50 mg/kg daily, adjusting for body surface area (BSA) scaling. Monitor plasma half-life via LC-MS and compare tumor suppression in PIK3CA-mutant vs. wild-type PDX models .

Q. How do researchers distinguish between on-target (PI3Kα) and off-target effects in high-content screening assays?

- Methodological Answer : Employ rescue experiments with constitutively active AKT or PI3Kα overexpression. Pair with isoform-specific siRNA knockdown (e.g., p110α vs. p110β). Use orthogonal assays (e.g., lipid kinase activity assays) to confirm direct inhibition .

Table: Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.